molecular formula C6H12ClN3O B6131112 Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride

Cat. No.: B6131112
M. Wt: 177.63 g/mol
InChI Key: DPEBBUBCULPJJR-UHFFFAOYSA-N
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Description

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a furazan ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride typically involves the following steps:

    Formation of the Furazan Ring: The furazan ring can be synthesized through the reaction of appropriate precursors under specific conditions. For example, the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with ethylamine can yield the desired furazan ring structure.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where ethyl halides react with the furazan ring under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the furazan ring, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-furazan-3-yl)-acetic acid
  • 1-(4-Methyl-furazan-3-ylmethyl)-piperazine
  • N-(4-Methylfurazan-3-ylmethyl)-2-piperidin-4-ylacetamide hydrochloride

Uniqueness

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-5(2)8-10-9-6;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEBBUBCULPJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NON=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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